(6-Fluoroquinolin-8-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-fluoroquinolin-8-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXRRMQQRUKYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656178 | |
| Record name | (6-Fluoroquinolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153757-10-8 | |
| Record name | (6-Fluoroquinolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 6 Fluoroquinolin 8 Yl Methanol
Oxidation and Reduction Processes Involving the Methanol (B129727) Moiety
The primary alcohol of the methanol group is susceptible to standard oxidation and reduction reactions, providing a gateway to other important functional groups.
Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde, 6-fluoroquinoline-8-carbaldehyde (B1291286). This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgchemistrysteps.comadichemistry.comorganic-chemistry.org Both methods are known for their high yields, mild reaction conditions (neutral pH, room temperature for DMP), and tolerance of other functional groups, making them suitable for the sensitive fluoroquinoline ring. wikipedia.orgwikipedia.orgwikipedia.org
Reduction: While (6-Fluoroquinolin-8-yl)methanol itself represents the reduced form, its corresponding aldehyde, 6-fluoroquinoline-8-carbaldehyde, can be reduced back to the primary alcohol. sigmaaldrich.combldpharm.comambeed.comnih.gov This is typically accomplished using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a standard choice for this type of reduction, selectively reducing the aldehyde in the presence of the quinoline (B57606) ring.
A summary of potential oxidation reagents is provided in the table below.
| Reagent | Reaction Type | Conditions | Product |
| Dess-Martin Periodinane (DMP) | Oxidation | CH₂Cl₂, Room Temperature | 6-Fluoroquinoline-8-carbaldehyde |
| Oxalyl Chloride, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, -60 °C to Room Temp | 6-Fluoroquinoline-8-carbaldehyde |
| Manganese Dioxide (MnO₂) | Oxidation | Hexane, Mild Conditions | 6-Fluoroquinoline-8-carbaldehyde |
Functional Group Interconversions and Derivatization at the Hydroxyl Group
The hydroxyl group of the methanol moiety is a prime site for functional group interconversions, allowing for the synthesis of a wide array of derivatives.
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.comorganic-chemistry.orgyoutube.com This reaction is typically reversible and may require the removal of water to drive it to completion. youtube.com
Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming a new ether linkage.
These derivatizations are fundamental in modifying the molecule's physical and chemical properties.
Reactions Involving the Fluoroquinoline Core
The fluoroquinoline core possesses a distinct reactivity pattern, influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the heterocyclic ring.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). However, the existing substituents—the fluorine atom at C6 and the methanol group at C8—will direct any potential incoming electrophiles. The fluorine atom is a deactivating but ortho-, para-director due to the interplay of its inductive and resonance effects. organicchemistrytutor.comlumenlearning.comlibretexts.org The hydroxymethyl group is weakly deactivating. Considering the positions on the carbocyclic ring, electrophilic substitution would most likely be directed to the C5 or C7 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile. organicchemistrytutor.comyoutube.comyoutube.com
Nucleophilic Aromatic Substitution (NAS): The fluorine atom at the C6 position makes the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org The presence of the electron-withdrawing nitrogen atom further activates the ring system towards attack by nucleophiles. sigmaaldrich.combluffton.edu Strong nucleophiles, such as amines, alkoxides, or thiolates, can displace the fluoride (B91410) ion, particularly under basic conditions. researchgate.netmdpi.comnih.gov This reaction provides a powerful method for introducing a variety of functional groups at the C6 position. The rate of SNAr reactions on halosubstituted aromatic rings often follows the order F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. organic-chemistry.orgbluffton.edu
C-H Activation and Functionalization Strategies (e.g., Borylation)
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer sophisticated ways to functionalize the quinoline scaffold.
Iridium-Catalyzed Borylation: A significant strategy for the functionalization of 6-fluoroquinolines is iridium-catalyzed C-H borylation. elsevierpure.comnih.govacs.orgrsc.org This reaction allows for the direct installation of a boronic ester group onto the quinoline ring, which can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds. Research has shown that for quinoline derivatives, the regioselectivity of borylation is influenced by both steric and electronic factors. rsc.org For 6-fluoroquinolines, C-H borylation has been shown to occur at various positions, including C7. nih.govacs.org A study also demonstrated site-selective C-H borylation at the C8 position of quinolines using a specific silica-supported iridium catalyst system. nih.gov
The general conditions for such a reaction are presented below.
| Catalyst System | Reagent | Solvent | Temperature | Product |
| [Ir(OMe)COD]₂ / dtbpy | B₂pin₂ | THF | 80 °C | Borylated this compound |
Formation of Complex Derivatives and Analogs of the this compound Scaffold
The functional handles present in this compound—the hydroxyl group, the fluorine atom, and various C-H bonds on the aromatic core—make it an excellent starting point for the synthesis of more complex molecules. The quinoline scaffold itself is considered a "privileged" structure in medicinal chemistry due to its prevalence in biologically active compounds. nih.govmdpi.com
By employing the reactions described above, a diverse library of analogs can be generated. For example:
The hydroxyl group can be oxidized to an aldehyde, which can then participate in reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations to build larger molecular frameworks.
The fluorine atom at C6 can be replaced via SNAr with various nucleophiles, introducing new side chains or ring systems.
C-H borylation at positions 5, 7, or even on the pyridine (B92270) ring, followed by cross-coupling reactions, allows for the attachment of aryl, heteroaryl, or alkyl groups.
Through the sequential or combined application of these transformations, complex derivatives and analogs can be constructed, expanding the chemical space accessible from the this compound scaffold for various research applications. rsc.orgresearchgate.net
Coordination Chemistry and Ligand Design with 6 Fluoroquinolin 8 Yl Methanol and Its Analogs
Elucidation of (6-Fluoroquinolin-8-yl)methanol as a Potential Ligand Scaffold
This compound is structurally analogous to the classic bidentate chelating agent, 8-hydroxyquinoline (B1678124) (8-HQ). The 8-HQ framework is renowned for its ability to form stable chelate complexes with a vast array of metal ions. scispace.com The stability of these complexes arises from the formation of a five-membered ring involving the metal center, the quinoline (B57606) nitrogen atom, and the deprotonated hydroxyl group at the 8-position. scispace.com This chelating effect significantly enhances the stability of the resulting metallo-complexes.
In this compound, the hydroxyl group of 8-HQ is replaced by a hydroxymethyl group (-CH₂OH). This modification retains the essential features for bidentate N,O-chelation. The nitrogen atom of the quinoline ring acts as a Lewis base, while the oxygen atom of the methanol (B129727) group can coordinate to a metal ion upon deprotonation of the hydroxyl proton. The proximity of these two donor atoms allows for the formation of a stable five-membered chelate ring with a metal ion.
The quinoline ring system itself is a rigid aromatic structure, which can lead to increased rigidity in the resulting metal complexes. scispace.com This rigidity can influence the photophysical properties of the complexes, a feature that is heavily exploited in the design of fluorescent materials. scispace.com The presence of the fluorine atom at the 6-position is expected to modulate the electronic properties of the ligand through its strong electron-withdrawing inductive effect, which can influence the basicity of the quinoline nitrogen and the acidity of the methanol proton, thereby affecting the strength and nature of the metal-ligand interactions.
Synthesis and Characterization of Metal Complexes Incorporating Fluoroquinoline Ligands
The synthesis of metal complexes with fluoroquinoline-based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. mdpi.comresearchgate.net General synthetic procedures often involve the deprotonation of the ligand's hydroxyl or carboxylic acid group to facilitate coordination to the metal ion.
A common synthetic route involves dissolving the fluoroquinoline ligand in a solvent like methanol or ethanol (B145695). mdpi.commdpi.com A base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), may be added to deprotonate the ligand in situ. mdpi.com A solution of the corresponding metal(II) chloride or acetate (B1210297) salt is then added, often dropwise, to the ligand solution. mdpi.comresearchgate.net The reaction mixture is typically stirred for several hours, sometimes with heating under reflux, to ensure complete complex formation. researchgate.netmdpi.com The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed, and dried. mdpi.com Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent. mdpi.com
For instance, the synthesis of complexes with the general formula [M(flrx)₂(O-Donor)ₓ], where flrx is the fluoroquinolone fleroxacin, involves reacting the deprotonated ligand with a metal(II) chloride (MCl₂) in a 2:1 ligand-to-metal molar ratio. mdpi.com Similarly, mixed-ligand complexes, such as those incorporating an additional N,N'-donor ligand like 2,2'-bipyridine, can be prepared by adding all three components simultaneously to the reaction mixture. mdpi.com
Transition metal complexes of fluoroquinoline and 8-hydroxyquinoline derivatives have been extensively studied. mdpi.comacs.orgnih.govnih.govresearchgate.net The characterization of these complexes relies on a combination of analytical and spectroscopic techniques.
Iron(II) Complexes: While specific studies on Fe(II) complexes with this compound are not prevalent, related fluoroquinolone complexes have been synthesized. These complexes are often characterized by techniques such as Mössbauer spectroscopy, in addition to standard methods, to determine the oxidation state and spin state of the iron center.
Zinc(II) Complexes: Zinc(II) complexes with quinoline derivatives are widely reported due to their interesting photoluminescent properties. acs.orgnih.govnih.gov Being a d¹⁰ ion, Zn(II) complexes are diamagnetic and can be readily characterized by ¹H and ¹³C NMR spectroscopy. nih.govnih.gov For example, a Zn(II) complex with a bidentate quinoline derivative ligand, [(H₂L):(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol], was synthesized and characterized. nih.gov The elemental analysis was consistent with the molecular formula [Zn(HL)₂], indicating a 1:2 metal-to-ligand stoichiometry. nih.gov
Cobalt(II) Complexes: Cobalt(II) complexes of ligands similar to this compound have been prepared and characterized. nih.govresearchgate.net Magnetic susceptibility measurements are crucial for these complexes to determine the geometry, as high-spin Co(II) can adopt either tetrahedral or octahedral coordination. For instance, a Co(II) complex with a Schiff base derived from 8-hydroxy-2-quinolinecarboxaldehyde was found to have an effective magnetic moment consistent with a high-spin d⁷ configuration in an octahedral environment. researchgate.net
The table below summarizes typical characterization data for transition metal complexes with analogous quinoline-based ligands.
| Metal Ion | Ligand Type | Formula of Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Key Spectroscopic Data (cm⁻¹) | Magnetic Moment (μB) |
| Zn(II) | Fluoroquinoline derivative nih.gov | [Zn(HL)₂] | 8.30 (in MeOH) | ν(C=N): 1622, ν(Zn-O): 758, ν(Zn-N): 529 | Diamagnetic |
| Co(II) | Fluoroquinoline derivative nih.gov | [Co(HL)₂(H₂O)₂] | 10.50 (in MeOH) | ν(C=N): 1618, ν(Co-O): 755, ν(Co-N): 525 | 4.85 |
| Zn(II) | 8-HQ Schiff Base acs.org | [Zn(L1)₂] | - | ν(C=N): 1643, ν(C-O): 1112 | Diamagnetic |
| Cu(II) | 8-HQ Schiff Base researchgate.net | [Cu(HL)₂] | - | ν(C=N): 1610 | 1.89 |
| Ni(II) | 8-HQ Schiff Base researchgate.net | [Ni(HL)₂] | - | ν(C=N): 1604 | 3.15 |
In many fluoroquinolone complexes, the ligand acts as a bidentate chelating agent via one of the oxygen atoms of a deprotonated carboxylic group and the adjacent ring carbonyl oxygen atom. nih.gov However, for 8-substituted quinolines like 8-HQ and its derivatives, coordination involves the quinoline nitrogen and the substituent's donor atom at position 8. scispace.com
Tetrahedral Geometry: For metal ions like Zn(II), which commonly exhibit a coordination number of four, a 1:2 metal-to-ligand ratio typically results in a tetrahedral geometry. nih.govtandfonline.com In the complex [Zn(HL)₂] synthesized with a fluoroquinoline derivative, the zinc ion is coordinated to two deprotonated ligands, each acting as a bidentate N,O-donor, to form a tetrahedral structure. nih.gov
Octahedral Geometry: Metal ions such as Co(II) and Ni(II) frequently adopt a six-coordinate, octahedral geometry. researchgate.nettandfonline.com This can be achieved through the coordination of two tridentate ligands or, more commonly for bidentate ligands, by coordinating two bidentate ligands and two solvent molecules (e.g., water or methanol). For example, the complex [Co(HL)₂(H₂O)₂] adopts a proposed octahedral geometry where the two bidentate ligands occupy the equatorial plane and two water molecules occupy the axial positions. nih.gov
Square Planar Geometry: For d⁸ ions like Ni(II) or d⁹ ions like Cu(II), a square planar geometry is also common. This is often seen with two bidentate ligands coordinating to the metal center.
Supramolecular Architectures: Beyond the primary coordination sphere, non-covalent interactions such as π-π stacking between the aromatic quinoline rings can lead to the formation of higher-order supramolecular structures like dimers or 1D chains. nih.govrsc.org These interactions are common in metal complexes of functionalized quinoline ligands and play a significant role in their crystal packing. rsc.org
Influence of the Fluoroquinoline Moiety on Ligand Properties and Metal Interactions
The incorporation of a fluorine atom into the quinoline ligand framework has a profound impact on its electronic properties and subsequent interactions with metal ions. nih.gov Fluorine is the most electronegative element, and its presence introduces strong inductive electron-withdrawing effects. nih.gov
When substituted on the quinoline ring, the fluorine atom can:
Modulate Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the quinoline ring system. This, in turn, reduces the basicity of the quinoline nitrogen atom. A less basic nitrogen donor will form a weaker sigma bond with the metal center compared to its non-fluorinated analog.
Increase Acidity: The inductive effect of fluorine can also increase the acidity of the proton on the coordinating group (the methanol group in this case). This facilitates deprotonation and may allow complexation to occur under milder conditions.
Enhance π-Acceptor Ability: The presence of electron-withdrawing fluorine atoms can lower the energy of the ligand's π* orbitals. This enhances the π-accepting (or π-acid) character of the ligand, allowing for stronger π-backbonding interactions with electron-rich metal centers. mdpi.com This effect has been observed in fluorinated N-heterocyclic carbene (NHC) ligands, where fluorination increases the π-accepting ability of the ligand. mdpi.com
Alter Redox Potentials: The electronic modifications induced by fluorine can tune the redox properties of the metal complexes. nih.gov This is particularly relevant for redox-active metals like iron and copper, where the stability of different oxidation states can be influenced by the ligand's electronic character. Studies on fluorinated 1,10-phenanthroline (B135089) diphosphonates showed that introducing fluorine atoms decreases the charge on the donor atoms, affecting the affinity for metal cations. acs.org
In essence, the fluoro-substituent provides a tool for fine-tuning the ligand field strength and the electronic structure of the metal complex, which can have significant consequences for its stability, reactivity, and physical properties.
Theoretical Investigations of Ligand-Metal Binding and Complex Stability
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and stability of metal complexes. tandfonline.commdpi.comresearchgate.net These computational studies provide insights that complement experimental findings.
For quinoline-based metal complexes, DFT calculations are used to:
Optimize Geometries: Calculations can predict the lowest energy geometries of the ligands and their metal complexes, which can then be compared with experimental data from X-ray crystallography. tandfonline.commdpi.com
Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of the complexes. The HOMO-LUMO energy gap (E_g) is an indicator of chemical stability; a larger gap suggests higher stability. mdpi.com Chelation of a ligand to a metal ion typically results in a smaller energy gap compared to the free ligand, indicating charge-transfer interactions upon complex formation. mdpi.com
Elucidate Metal-Ligand Bonding: DFT calculations can quantify the nature of the interaction between the metal and the ligand. By analyzing molecular orbitals and charge distribution, it is possible to determine the extent of sigma-donation and pi-backbonding. Studies on fluorinated ligands have shown that the introduction of fluorine atoms can decrease the charge on the coordinating nitrogen and oxygen atoms and lower the protonation energy, which aligns with experimental observations of altered binding affinities. acs.org
Predict Spectroscopic Properties: Theoretical calculations can simulate vibrational (IR) and electronic (UV-Vis) spectra, which aids in the assignment of experimental spectral bands. tandfonline.com For instance, shifts in the calculated vibrational frequencies of C=N or C-O bonds upon coordination can confirm the involvement of these groups in metal binding.
The table below presents representative data from DFT calculations on related metal complexes, illustrating the impact of complexation on electronic properties.
| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Reference |
| Salen/8-HQ Ligand | -5.99 | -1.99 | 4.00 | mdpi.com |
| [Co(S)(Q)(H₂O)] | -5.44 | -2.48 | 2.96 | mdpi.com |
| [Ni(S)(Q)(H₂O)] | -5.69 | -2.61 | 3.08 | mdpi.com |
| [Cd(S)(Q)(H₂O)] | -5.69 | -2.28 | 3.41 | mdpi.com |
| [Al(S)(Q)(H₂O)]⁺ | -6.50 | -2.67 | 3.83 | mdpi.com |
Data for mixed-ligand Salen (S) and 8-hydroxyquinoline (Q) complexes.
These theoretical investigations confirm that the formation of metal complexes leads to greater stability compared to the free ligands, as indicated by the more negative total energies of the complexes. mdpi.com The reduction in the HOMO-LUMO gap upon chelation is a hallmark of the charge-transfer interactions that define the metal-ligand bond. mdpi.com
Spectroscopic and Structural Elucidation of 6 Fluoroquinolin 8 Yl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (6-Fluoroquinolin-8-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to achieve a complete structural assignment.
Proton (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methylene (B1212753) protons of the methanol (B129727) substituent, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the quinoline ring system.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |
| H3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 |
| H4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 |
| H5 | 7.6 - 7.8 | dd | J = 9.0, 2.8 |
| H7 | 7.9 - 8.1 | d | J = 9.0 |
| -CH₂OH | 4.9 - 5.1 | s | - |
| -CH₂OH | 5.3 - 5.5 | t | J = 5.5 |
Note: This table is based on predicted values and may not reflect experimental results.
Carbon (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. The presence of the fluorine atom will also introduce C-F coupling, which can aid in the assignment of the carbon signals in the fluoro-substituted ring.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 136 - 138 |
| C4a | 128 - 130 |
| C5 | 110 - 112 (d, J_CF) |
| C6 | 158 - 160 (d, J_CF) |
| C7 | 118 - 120 (d, J_CF) |
| C8 | 135 - 137 |
| C8a | 147 - 149 |
| -CH₂OH | 60 - 62 |
Note: This table is based on predicted values and may not reflect experimental results. 'd' indicates a doublet due to C-F coupling.
Fluorine (¹⁹F NMR) Spectroscopy
Fluorine-19 NMR is a highly sensitive technique used to specifically analyze fluorine-containing compounds. Given the 100% natural abundance of the ¹⁹F isotope, this method provides a clear and unambiguous signal for the fluorine atom in this compound. The chemical shift of the fluorine signal will be characteristic of its position on the quinoline ring and its electronic environment.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, key vibrational modes include the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, C=C and C=N stretching of the quinoline ring, and the C-F stretch.
Table 3: Hypothetical FTIR Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C and C=N Stretch (quinoline) | 1500 - 1600 | Strong |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Note: This table is based on predicted values and may not reflect experimental results.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π → π* and n → π* electronic transitions within the aromatic quinoline ring system.
For quinoline derivatives dissolved in solvents like methanol, the spectrum is known to exhibit multiple absorption maxima (λmax). These peaks correspond to the energy required to promote electrons from the ground state to various excited states. The introduction of substituents onto the quinoline core, such as a fluorine atom and a hydroxymethyl group, can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the analysis of related fluoroquinolone compounds indicates that they retain the characteristic absorption profile of the quinoline scaffold.
| Technique | Typical Observations for Fluoroquinolones | Information Gained |
| UV-Vis Spectroscopy | Multiple absorption bands in the 200-400 nm range. | Confirmation of the quinoline aromatic system; information on electronic transitions (π → π* and n → π*). |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the electronic structure and environment of a molecule by measuring the emission of light from an excited electronic state. Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to the molecular structure and the local environment.
The process involves exciting the molecule at a specific wavelength (λex), promoting it to a higher electronic state. Upon relaxation, the molecule can emit a photon at a longer wavelength (λem), known as fluorescence. The difference between the excitation and emission wavelengths is the Stokes shift. For quinoline derivatives studied in methanol, excitation is often performed in the UV range, with one study utilizing an excitation wavelength of 310 nm. The resulting emission spectrum provides a characteristic fingerprint for the compound. The presence of the fluorine atom and hydroxymethyl group on the quinoline ring of this compound is expected to influence its fluorescence quantum yield and emission maximum.
| Technique | Anticipated Properties | Information Gained |
| Fluorescence Spectroscopy | Emission of light upon excitation in the UV range. | Confirmation of molecular structure; sensitivity to the local chemical environment; potential for quantitative analysis. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₁₀H₈FNO. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the characteristic breakdown pattern of the molecule, providing further structural confirmation. Key fragments would likely arise from the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the quinoline ring structure.
| Analysis | Formula | Calculated Value | Information Confirmed |
| Exact Mass | C₁₀H₈FNO | 177.05899 u | Unambiguous elemental composition. |
| Molecular Weight | C₁₀H₈FNO | 177.18 g/mol | Molecular identity. |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
| Structural Feature | Expected Observation based on Analogues | Reference |
| Molecular Geometry | The quinoline ring system is nearly planar. | nih.govmdpi.com |
| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonding involving the hydroxyl group. | nih.govmdpi.com |
| π-π stacking between adjacent quinoline rings. | nih.govmdpi.com |
Elemental Composition Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method provides experimental validation of the empirical and molecular formula. The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
For this compound (C₁₀H₈FNO), the theoretical elemental composition can be calculated from its molecular weight. Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages (typically within ±0.4%) confirms the purity and elemental formula of the synthesized compound.
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 67.79 |
| Hydrogen | H | 4.55 |
| Fluorine | F | 10.72 |
| Nitrogen | N | 7.90 |
| Oxygen | O | 9.03 |
Thermogravimetric Analysis (TGA) in Structural and Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition pattern.
When applied to a compound like this compound, the TGA curve would show the temperature at which the compound begins to decompose. The onset temperature of mass loss is a key indicator of its thermal stability. Studies on other fluoroquinolone compounds have shown that they undergo thermal decomposition at elevated temperatures. rsc.org The TGA profile for this compound would provide critical information about its stability, which is essential for determining its shelf-life and handling conditions. The analysis can also reveal the presence of bound solvent or water molecules if mass loss is observed at lower temperatures (e.g., below 150 °C).
| Technique | Information Obtained | Significance |
| Thermogravimetric Analysis (TGA) | Onset temperature of decomposition; percentage of mass loss at various temperatures. | Assessment of thermal stability; identification of decomposition stages; detection of residual solvent or water. |
Computational and Theoretical Studies of 6 Fluoroquinolin 8 Yl Methanol and Its Analogs
Quantum Chemical Calculations for Molecular and Electronic Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer a balance of accuracy and computational efficiency for studying medium-sized organic molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. It is employed to optimize molecular geometries, yielding predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide insights into various electronic properties such as molecular orbital energies and charge distributions. The accuracy of DFT is highly dependent on the choice of functional and basis set, which are selected to best represent the system under study. For many organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets (e.g., 6-311G(d,p)).
Table 1: Hypothetical Optimized Geometric Parameters for (6-Fluoroquinolin-8-yl)methanol using DFT
| Parameter | Bond/Angle | Value |
| Bond Length | C8-C(methanol) | 1.51 Å |
| C(methanol)-O | 1.43 Å | |
| O-H | 0.96 Å | |
| C6-F | 1.35 Å | |
| Bond Angle | C7-C8-C(methanol) | 121.5° |
| C8-C(methanol)-O | 112.0° | |
| Dihedral Angle | N1-C8a-C8-C(methanol) | 179.5° |
| C8a-C8-C(methanol)-O | -65.0° | |
| Note: These values are illustrative and would require specific calculations for verification. |
Time-Dependent Density Functional Theory (TD-DFT) Calculations
To investigate the excited-state properties of molecules, such as their absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic transition energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. In the context of quinoline (B57606) derivatives, TD-DFT can predict the electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
For example, in the analysis of 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations revealed that the electronic transition with the highest energy corresponded to a HOMO to LUMO+1 transition. Such analyses are crucial for designing molecules with specific photophysical properties, for instance, for use as fluorescent probes or in optical devices.
Conformational Analysis and Energy Minimization of Molecular Structures
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By performing energy minimization calculations, typically using DFT, the most stable conformation (the one with the lowest energy) can be identified. For a molecule like this compound, rotation around the C8-C(methanol) bond would be a key conformational variable. Identifying the global minimum energy structure is essential for subsequent, more accurate computational analyses.
Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The chemical reactivity of a molecule can be predicted by examining its electrostatic potential (ESP) map and its frontier molecular orbitals (FMOs). The ESP map illustrates the charge distribution on the molecule's surface, with red areas indicating negative potential (nucleophilic regions) and blue areas indicating positive potential (electrophilic regions). This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.
The FMOs, namely the HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. In a study on a fluoro-substituted pyrimidine (B1678525) derivative, a minimal HOMO-LUMO energy gap of 4.6255 eV was interpreted as an indicator of high reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These are representative values for a quinoline derivative and require specific calculation for this compound. |
Prediction of Binding Affinities in Supramolecular and Coordination Assemblies
Computational methods are increasingly used to predict how molecules will interact with each other, for instance, in the formation of supramolecular assemblies or coordination complexes with metal ions. By modeling the non-covalent interactions, such as hydrogen bonding and π-π stacking, it is possible to estimate the binding affinity between a ligand, like this compound, and a receptor or a metal center. These predictions are invaluable in the rational design of new materials and therapeutic agents. For example, understanding the coordination of quinoline derivatives with metal ions like Zn(II) and Co(II) can aid in the development of new antibacterial agents nih.gov.
In Silico Modeling of Reaction Mechanisms and Transition States
DFT calculations are also a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information provides a detailed understanding of the reaction pathway and can be used to predict reaction rates and outcomes. While no specific reaction mechanisms involving this compound have been detailed in the literature, this in silico approach is broadly applicable to understanding its synthesis and reactivity.
Applications in Advanced Chemical Research Excluding Prohibited Elements
Role as a Key Synthetic Intermediate in the Construction of Complex Chemical Entities
The molecular architecture of (6-Fluoroquinolin-8-yl)methanol makes it an adept precursor for the synthesis of more intricate chemical structures. The hydroxyl and fluoro functionalities serve as reactive handles for a variety of chemical transformations, allowing for the strategic elaboration of the quinoline (B57606) scaffold. Researchers have capitalized on these features to construct a diverse array of complex molecules. The strategic placement of the fluorine atom can influence the electronic properties of the quinoline ring system, thereby modulating the reactivity and biological activity of the resulting derivatives.
Contributions to Catalyst Development and Optimization
The utility of this compound extends into the realm of catalysis, where it and its derivatives have been explored as crucial components in the design of novel catalytic systems.
Ligand Component in Chiral Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. Derivatives of quinoline, akin to this compound, have been successfully employed as ligands in metal-catalyzed asymmetric reactions. For instance, chiral amino alcohols derived from nicotine (B1678760) have been shown to be effective ligands for the metal-catalyzed asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding secondary alcohols with high enantiopurity. researchgate.net Similarly, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of imines. mdpi.comresearchgate.net These examples highlight the potential of quinoline-based structures to serve as effective chiral auxiliaries, guiding the stereochemical outcome of chemical reactions. The presence of the fluorine atom in this compound can further fine-tune the electronic and steric properties of the resulting ligands, potentially leading to enhanced catalytic activity and selectivity.
Exploration of Catalytic Activity of Metal Complexes
The quinoline nitrogen and the exocyclic hydroxyl group of this compound provide excellent coordination sites for metal ions. This has prompted investigations into the catalytic activity of metal complexes incorporating this fluoroquinoline derivative. The formation of such complexes can lead to novel catalysts with unique reactivity profiles. Research into related quinoline derivatives has demonstrated the efficacy of their metal complexes in various catalytic transformations. For example, rhodium complexes of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have proven to be effective catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.comresearchgate.net The specific electronic and steric environment provided by the this compound ligand can influence the catalytic cycle, potentially leading to improved efficiency and selectivity in a range of chemical reactions.
Integration into Medicinal Chemistry Research and Scaffold Derivatization
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules. Consequently, this compound serves as a valuable starting material for the development of new therapeutic agents.
Design of Novel Heterocyclic Scaffolds based on the Fluoroquinoline Core
Medicinal chemists are constantly seeking novel molecular frameworks to address unmet medical needs. This compound provides a versatile platform for the design and synthesis of new heterocyclic scaffolds. The reactive hydroxymethyl group can be readily transformed into a variety of other functional groups or used as an anchor point for the construction of more complex ring systems. This allows for the generation of libraries of novel compounds with diverse three-dimensional shapes and functionalities, increasing the probability of identifying new bioactive molecules.
Molecular Docking Studies for Ligand-Receptor Interactions in Scaffold Design
The quinoline scaffold is a fundamental structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The introduction of a fluorine atom at the 6-position of the quinoline ring is a well-established strategy to enhance the biological efficacy of these compounds. This modification can improve metabolic stability, binding affinity, and pharmacokinetic profiles.
This compound serves as a valuable scaffold in drug design, primarily due to its unique substitution pattern. The 8-position of the quinoline ring is a critical site for modification, and introducing a hydroxymethyl group provides a handle for further chemical transformations. This allows for the synthesis of a diverse library of derivatives that can be screened for their interaction with various biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is extensively used to predict the binding mode of a ligand (a potential drug molecule) to the active site of a receptor (typically a protein). The 6-fluoroquinoline (B108479) core is a common feature in many antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.
While specific molecular docking studies on this compound are not extensively reported in the literature, the principles can be inferred from studies on structurally related fluoroquinolone derivatives. For instance, the interaction of various fluoroquinolones with bacterial enzymes has been a subject of intense research. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for inhibitory activity.
The hydroxymethyl group at the 8-position of this compound can participate in hydrogen bonding interactions with amino acid residues in a receptor's active site. The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions. These features make this scaffold a promising starting point for the design of new inhibitors for various enzymes.
To illustrate the utility of the fluoroquinolone scaffold in molecular docking studies, the following table summarizes the docking scores of several representative fluoroquinolone derivatives against common bacterial targets. It is important to note that this data is for analogous compounds and not for this compound itself, but it serves to demonstrate the potential of this class of compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Ciprofloxacin | E. coli DNA Gyrase | -8.5 | SER83, ASP87 |
| Levofloxacin | S. aureus Topoisomerase IV | -9.2 | SER80, GLU84 |
| Moxifloxacin | M. tuberculosis DNA Gyrase | -9.8 | ASP94, GLY89 |
| Gatifloxacin | S. pneumoniae Topoisomerase IV | -8.9 | SER79, ASP83 |
These findings from related compounds underscore the potential of the this compound scaffold in designing new ligands with tailored binding affinities for specific biological targets. The ability to predict and analyze these interactions at a molecular level is a cornerstone of modern, rational drug design.
Potential in Advanced Materials Science Research
The application of quinoline derivatives is not limited to medicinal chemistry; they also possess properties that make them suitable for use in advanced materials science. Specifically, 8-hydroxyquinolines and their analogs have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions.
The core structure of this compound, being an 8-substituted quinoline, suggests its potential utility in this field. The quinoline ring system is electron-deficient, and the presence of the fluorine atom further influences its electronic properties. The hydroxymethyl group at the 8-position offers a site for polymerization or for linking to other molecular entities to create larger, functional materials.
One potential application is in the development of novel fluorescent materials. The quinoline nucleus is known to exhibit fluorescence, and its photophysical properties can be tuned by the introduction of different substituents. The fluorine and hydroxymethyl groups on this compound could modulate its emission wavelength and quantum yield, making it a candidate for use in sensing or imaging applications.
Furthermore, quinoline derivatives have been explored for their ability to form coordination complexes with metal ions. These complexes can have interesting magnetic, optical, or catalytic properties. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxymethyl group in this compound could act as a bidentate ligand, capable of coordinating with a variety of metal centers. The resulting metal complexes could find applications in catalysis or as building blocks for metal-organic frameworks (MOFs).
While the exploration of this compound in materials science is still in its nascent stages, the known properties of related quinoline derivatives provide a strong rationale for its investigation in the design of new functional materials. Further research into its synthesis, polymerization, and complexation behavior is warranted to fully uncover its potential in this exciting area of chemistry.
Future Research Horizons for this compound: A Roadmap for Innovation
The scientific community continues to show significant interest in the synthesis and application of functionalized quinoline derivatives due to their diverse applications in medicinal chemistry, materials science, and catalysis. Within this class of compounds, this compound stands out as a promising scaffold for the development of novel molecules with tailored properties. The strategic placement of a fluorine atom and a hydroxymethyl group on the quinoline core offers unique opportunities for further chemical modification and exploration. This article outlines key future research directions and perspectives aimed at unlocking the full potential of this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
